N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(pentyloxy)aniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pincer-type structure used in coordination chemistry.
4-Phenylpyridine-3-carboxylic acid: A related compound with neurotropic activity.
Uniqueness
N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-12-21-16-9-7-15(8-10-16)19-17(20)14-6-5-11-18-13-14/h5-11,13H,2-4,12H2,1H3,(H,19,20) |
InChI Key |
ZHUZZHXGOFAZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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